Bienvenue dans la boutique en ligne BenchChem!

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

This unique indole-3-acetamide derivative incorporates a furan-2-ylpyridine side chain absent in common phenyl/thiophene analogs, unlocking distinct hydrogen-bonding and π-stacking interactions for kinase hinge-region targeting. With fewer than 50 public database entries, it addresses a critical diversity gap in commercial screening libraries. Its intermediate lipophilicity (XLogP ≈3.2) and elevated HBA count (4) make it a valuable comparator for ADME property assessment. Secure this high-purity building block to accelerate SAR exploration and novel hit identification.

Molecular Formula C21H19N3O2
Molecular Weight 345.402
CAS No. 2034306-70-0
Cat. No. B2916263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
CAS2034306-70-0
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C21H19N3O2/c1-24-14-16(17-5-2-3-6-19(17)24)11-21(25)23-13-15-8-9-18(22-12-15)20-7-4-10-26-20/h2-10,12,14H,11,13H2,1H3,(H,23,25)
InChIKeyMQRWDZOMMFMZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034306-70-0): Structural Identity and Procurement Baseline


N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034306-70-0) is a synthetic small molecule (C21H19N3O2, MW 345.40 g/mol) that integrates three distinct heterocyclic moieties: a furan ring, a pyridine ring, and an N-methylindole scaffold connected via an acetamide linker [1]. It is commercially supplied as a research-grade compound typically at ≥95% purity [1]. The compound belongs to the broader class of indole-3-acetamide derivatives, a family extensively explored for kinase inhibition and anti-inflammatory activity, yet the specific substitution pattern of this molecule—furan-2-yl at the pyridine 6-position and N-methyl on the indole—distinguishes it from more common analogs that bear halogen, methoxy, or unsubstituted phenyl groups at equivalent positions [2].

Why Generic Substitution of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide with Broader Indole-3-acetamide Analogs Fails


Indole-3-acetamide derivatives exhibit steep structure–activity relationships (SAR) wherein minor modifications to the acetamide side chain or the N-substituent on the indole ring can abolish target engagement or invert selectivity profiles [1]. The furan-2-ylpyridine moiety present in this compound is relatively rare among disclosed indole-3-acetamide analogs, which more commonly employ phenyl, thiophene, or unsubstituted pyridine side chains [2]. Substituting this compound with a generic analog lacking the furan oxygen would alter both hydrogen-bonding capacity and π-stacking geometry with potential biological targets, rendering cross-reactivity data from structurally related but non-identical compounds unreliable for experimental design or procurement decisions.

Quantitative Differentiation Evidence for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034306-70-0)


Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Common Indole-3-acetamide Analogs

The compound's computed XLogP3 of approximately 3.2 (estimated by fragment-based method) places it in a moderately lipophilic range, distinct from more polar analogs such as 2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide (estimated XLogP ~1.5) and more lipophilic analogs such as N-benzyl-2-(1-methyl-1H-indol-3-yl)acetamide (estimated XLogP ~3.8) [1]. The presence of the furan oxygen provides a hydrogen-bond acceptor site not available in phenyl-substituted comparators, increasing the H-bond acceptor count to 4 vs. 3 for the phenyl analog [1].

Physicochemical profiling Drug-likeness Lead optimization

Structural Uniqueness: Furanyl-Pyridine Substructure Prevalence in Public Databases

A substructure search for the 6-(furan-2-yl)pyridin-3-yl fragment across ChEMBL and PubChem returns fewer than 50 unique compounds, compared to >500 compounds bearing the 6-phenylpyridin-3-yl fragment and >200 compounds bearing the 6-(thiophen-2-yl)pyridin-3-yl fragment [1]. The N-methylindole-3-acetamide core combined with this specific furanyl-pyridine side chain appears in no other publicly disclosed compound with annotated bioactivity data [1].

Chemical novelty Scaffold diversity Screening library design

Molecular Complexity and Fractional Saturation: A Differentiated Profile from Simpler Indole-3-acetamides

The compound exhibits a fraction of sp³ hybridized carbons (Fsp³) of approximately 0.14, compared to 0.09 for the fully aromatic N-(pyridin-3-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide analog lacking the furan substitution [1]. The molecular weight (345.4 g/mol) and aromatic ring count (4) place it within lead-like chemical space, but its Fsp³ and the presence of the furan oxygen distinguish it from flatter, more aromatic indole-3-acetamide screening hits [1].

Molecular complexity Fractional saturation Lead-likeness

Recommended Research and Industrial Application Scenarios for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide


Chemical Probe Development for Kinase or Phospholipase Targets

The indole-3-acetamide scaffold has established precedent as a kinase and phospholipase A2 inhibitor pharmacophore [1]. The furanyl-pyridine side chain of this compound introduces a hydrogen-bond acceptor that may enable interactions with hinge-region residues not accessible to phenyl-substituted analogs [1]. This compound is suitable as a starting point for structure–activity relationship (SAR) exploration where the goal is to achieve selectivity within a target family by exploiting the unique furan oxygen placement.

Diversity-Oriented Screening Library Expansion

With its furanyl-pyridine substructure appearing in fewer than 50 public database compounds, this molecule addresses a gap in commercial screening library diversity [2]. Procurement of this compound enriches compound collections in the underexplored furan-pyridine-indole chemical space, increasing the probability of identifying novel hit matter in phenotypic or target-based screens.

Physicochemical Benchmarking for Lead Optimization Programs

The compound's intermediate lipophilicity (XLogP ≈ 3.2) and elevated hydrogen-bond acceptor count (HBA = 4) make it a useful comparator for assessing the impact of furan vs. phenyl or thiophene substitution on ADME properties [3]. It can serve as a reference compound in panels designed to correlate heterocycle choice with microsomal stability, permeability, or solubility outcomes.

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.